molecular formula C13H13BrN2 B14843834 N-Benzyl-5-bromo-N-methylpyridin-3-amine

N-Benzyl-5-bromo-N-methylpyridin-3-amine

Cat. No.: B14843834
M. Wt: 277.16 g/mol
InChI Key: ASLGSLYMXWUFQD-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromo-N-methylpyridin-3-amine is a pyridine derivative featuring a bromine atom at position 5, a benzyl group attached to the amine at position 3, and a methyl group on the nitrogen. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

N-benzyl-5-bromo-N-methylpyridin-3-amine

InChI

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-7-12(14)8-15-9-13/h2-9H,10H2,1H3

InChI Key

ASLGSLYMXWUFQD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-bromo-N-methylpyridin-3-amine typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are also crucial in industrial settings to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-bromo-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted pyridine derivative .

Scientific Research Applications

N-Benzyl-5-bromo-N-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below compares key structural features and properties of N-Benzyl-5-bromo-N-methylpyridin-3-amine with similar compounds from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-Benzyl-5-bromo-3-nitropyridin-2-amine -NO₂ (3), -Br (5), -Bz (N2) C₁₂H₁₀BrN₃O₂ 308.13 Nitro group enhances electrophilicity
N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine -CH₃ (3), -Br (5), -Bz (N2), -Et (N) C₁₅H₁₇BrN₂ 329.22 Ethyl group increases lipophilicity
N-Benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine -Cl (3), -CF₃ (5), -Bz (N2), -Me (N) C₁₅H₁₃ClF₃N₂ 333.73 CF₃ group improves metabolic stability
5-Bromo-6-methoxypyridin-3-amine -Br (5), -OCH₃ (6) C₆H₇BrN₂O 217.04 Methoxy group enhances solubility
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine -CH₃ (3), -Br (5), -t-Bu (N) C₁₀H₁₅BrN₂ 243.15 Steric hindrance from t-Bu group

Notes:

  • Positional Isomerism : The location of the amine group (position 2 vs. 3) significantly impacts electronic properties and reactivity. For example, nitro-substituted analogs at position 3 (e.g., ) are more electrophilic than those with electron-donating groups like methoxy ().
  • Substituent Effects : Bromine at position 5 is common across analogs, likely facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Trifluoromethyl () and nitro () groups introduce electron-withdrawing effects, altering reactivity and stability.

Physicochemical Properties

  • Molecular Weight : Ranges from 217.04 g/mol (methoxy-substituted, ) to 333.73 g/mol (trifluoromethyl-substituted, ). Larger substituents (e.g., CF₃, t-Bu) increase molecular weight and steric bulk.
  • Solubility : Methoxy groups () improve aqueous solubility, while halogenated or alkylated analogs () are more lipophilic.
  • Reactivity : Bromine at position 5 enables functionalization via palladium-catalyzed reactions, as seen in pyridine derivative synthesis ().

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